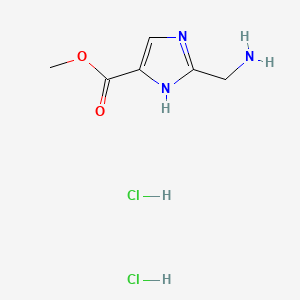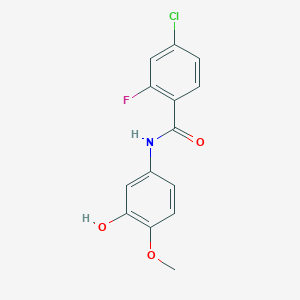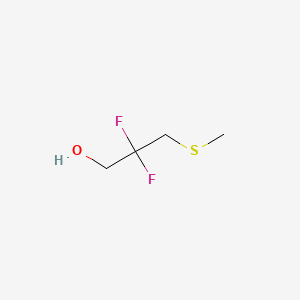![molecular formula C14H28N2O3 B6604646 tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate CAS No. 2355402-26-3](/img/structure/B6604646.png)
tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate is a novel compound that has garnered attention in the fields of chemistry and pharmacology. It is known for its unique structural features, which include a tert-butyl group, a carbamate linkage, and an aminocyclohexyl moiety. These features make the compound a valuable tool in synthetic organic chemistry and potential pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate (1r,4r)-4-aminocyclohexanol, which can be synthesized from cyclohexanone through a series of reduction and amination steps. The intermediate is then reacted with tert-butyl N-(3-chloropropyl)carbamate under basic conditions to form the final compound. Key reaction conditions include the use of aprotic solvents and base catalysts to facilitate the nucleophilic substitution reaction.
Industrial Production Methods The industrial production of this compound involves scaling up the laboratory synthesis to meet commercial demands. This process requires optimization of reaction parameters to ensure high yield and purity. Industrial methods often employ continuous flow reactors to enhance reaction efficiency and minimize by-product formation.
Analyse Des Réactions Chimiques
Types of Reactions Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Its chemical reactivity is influenced by the presence of functional groups such as the aminocyclohexyl and carbamate moieties.
Common Reagents and Conditions Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often employ alkyl halides and base catalysts.
Major Products The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketone derivatives, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.
Applications De Recherche Scientifique
Tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, allowing for the exploration of new chemical reactions and mechanisms. Biology: Researchers study its interaction with biological macromolecules to understand its potential as a therapeutic agent. Medicine: The compound is investigated for its pharmacological properties, including potential activity against specific diseases. Industry: Its unique structural features make it valuable in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to physiological effects. For example, the compound may inhibit or activate specific enzymes, altering cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Compared to other carbamates and aminocyclohexyl derivatives, tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate stands out due to its unique combination of functional groups. Similar compounds include tert-butyl N-(3-chloropropyl)carbamate and (1r,4r)-4-aminocyclohexanol, which share structural features but differ in chemical reactivity and applications.
By delving into the synthesis, reactions, applications, and mechanisms of this compound, we can appreciate its significance in advancing scientific knowledge and technological innovation. What are your thoughts on it?
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-aminocyclohexyl)oxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h11-12H,4-10,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGSFCWWSBEBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)





![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-Chloro-4-(2-{1-[4-(1h-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline; phosphoric acid](/img/structure/B6604660.png)


